molecular formula C24H25Cl2N3O3 B12370987 GluN2B-NMDAR antagonist-2

GluN2B-NMDAR antagonist-2

Cat. No.: B12370987
M. Wt: 474.4 g/mol
InChI Key: LBSFKARCSBQZBA-BOXHHOBZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

GluN2B-NMDAR antagonist-2 is a compound that selectively inhibits the GluN2B subunit of the N-methyl-D-aspartate receptor (NMDAR). NMDARs are ionotropic glutamate receptors that play a crucial role in synaptic transmission, plasticity, and excitotoxicity in the central nervous system. The GluN2B subunit is particularly important in various neurological disorders, making this compound a valuable compound for research and therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GluN2B-NMDAR antagonist-2 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. One common synthetic route involves the use of phenylethanolamine derivatives, which are modified through various chemical reactions to achieve the desired antagonist properties . The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods to larger reactors and implementing stringent quality control measures. The process may include continuous flow chemistry techniques to enhance efficiency and reduce production costs . Additionally, purification steps such as crystallization and chromatography are employed to ensure the final product meets pharmaceutical standards .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

GluN2B-NMDAR antagonist-2 is unique due to its specific binding affinity and selectivity for the GluN2B subunit, which makes it a valuable tool for studying the physiological and pathological roles of this receptor subtype. Its distinct chemical structure and pharmacokinetic properties also contribute to its effectiveness in research and potential therapeutic applications .

Properties

Molecular Formula

C24H25Cl2N3O3

Molecular Weight

474.4 g/mol

IUPAC Name

(3S)-3-[3-[4-(7-chloro-1H-indole-2-carbonyl)piperazin-1-yl]propyl]-3H-2-benzofuran-1-one;hydrochloride

InChI

InChI=1S/C24H24ClN3O3.ClH/c25-19-8-3-5-16-15-20(26-22(16)19)23(29)28-13-11-27(12-14-28)10-4-9-21-17-6-1-2-7-18(17)24(30)31-21;/h1-3,5-8,15,21,26H,4,9-14H2;1H/t21-;/m0./s1

InChI Key

LBSFKARCSBQZBA-BOXHHOBZSA-N

Isomeric SMILES

C1CN(CCN1CCC[C@H]2C3=CC=CC=C3C(=O)O2)C(=O)C4=CC5=C(N4)C(=CC=C5)Cl.Cl

Canonical SMILES

C1CN(CCN1CCCC2C3=CC=CC=C3C(=O)O2)C(=O)C4=CC5=C(N4)C(=CC=C5)Cl.Cl

Origin of Product

United States

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